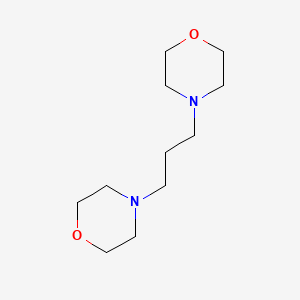

4,4'-(Propane-1,3-diyl)bismorpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-morpholin-4-ylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENRYFPQHOTBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197443 | |

| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48152-09-6 | |

| Record name | 4,4′-(1,3-Propanediyl)bis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48152-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,3-Propanediyl)bis(morpholine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048152096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 48152-09-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)bismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y54WE9R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 4,4 Propane 1,3 Diyl Bismorpholine

Established Synthetic Pathways for the Core Bismorpholine Structure

The synthesis of the fundamental 4,4'-(Propane-1,3-diyl)bismorpholine structure is primarily achieved through classical nucleophilic substitution reactions. These methods are well-established and provide reliable access to the target compound.

Classical Approaches and Optimized Reaction Conditions

The most common and direct method for synthesizing this compound is the double N-alkylation of morpholine (B109124) with a suitable three-carbon electrophile. Typically, this involves the reaction of two equivalents of morpholine with one equivalent of a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbon of the dihaloalkane. A base is generally required to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The choice of solvent, base, and temperature can be optimized to maximize the yield of the desired bismorpholine product and minimize the formation of mono-alkylated or other side products.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose/Comment |

| Nucleophile | Morpholine | Provides the heterocyclic amine moieties. |

| Electrophile | 1,3-Dibromopropane or 1,3-Dichloropropane | Forms the three-carbon bridge between the two morpholine rings. |

| Stoichiometry | >2 equivalents of Morpholine per equivalent of dihaloalkane | Excess morpholine can act as both the nucleophile and the base, and helps to ensure complete di-substitution. |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (B128534) (Et₃N) | Neutralizes the HBr or HCl byproduct. An inorganic base simplifies workup. |

| Solvent | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Ethanol (EtOH) | A polar aprotic solvent is often preferred to facilitate the Sₙ2 reaction. |

| Temperature | Room temperature to reflux | Heating is often necessary to increase the reaction rate, but excessive heat can lead to side reactions. |

A related classical synthesis involves the reaction of p-chloronitrobenzene with morpholine to form 4-(4-nitrophenyl)morpholine, which can then undergo further modifications. google.com While not a direct synthesis of the title compound, it demonstrates the robust nature of the N-arylation/alkylation of morpholine.

Principles of Green Chemistry in Bismorpholine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of bismorpholine compounds, these principles can be applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

One green approach is the use of catalytic processes that avoid stoichiometric reagents. For instance, the N-alkylation of morpholine with alcohols, catalyzed by a heterogeneous catalyst like CuO–NiO/γ–Al₂O₃, produces water as the only byproduct, which is a significant improvement over using alkyl halides. researchgate.net This concept could be extended to the synthesis of this compound by using 1,3-propanediol (B51772) as the alkylating agent, though this would require a suitable catalyst system.

Another green strategy is the use of safer, more environmentally friendly solvents, or even solvent-free conditions. The synthesis of bis(1,2,3-triazolyl)alkanes has been demonstrated in superbasic media or under neat (solvent-free) conditions, which are methods that could be adapted for bismorpholine synthesis to reduce solvent waste. mdpi.com Furthermore, the synthesis of morpholines from diethylene glycol and ammonia (B1221849) over a hydrogenation/dehydrogenation catalyst represents an atom-economical industrial process that could be conceptually applied. google.com

Functionalization and Derivatization Strategies for Enhanced Utility

Once the core this compound structure is obtained, it can be further modified to enhance its properties or to be used as a scaffold for more complex molecules.

N-Alkylation and N-Acylation Reactions of Morpholine Moieties

The nitrogen atoms in the morpholine rings of this compound are tertiary amines, but this does not preclude further reactions. While they cannot be further N-alkylated in the traditional sense, they can form quaternary ammonium (B1175870) salts.

More relevant to derivatization are modifications made to morpholine precursors before the bismorpholine is formed, or reactions on related morpholine structures that indicate potential reactivity. For example, secondary morpholines can be readily N-alkylated. A study on the N-alkylation of morpholine with various alcohols in the gas-solid phase over a CuO–NiO/γ–Al₂O₃ catalyst shows high conversion and selectivity. researchgate.net

N-Acylation of the morpholine ring is a common derivatization strategy. Morpholine can be reacted with acyl chlorides, such as chloroacetyl chloride, in the presence of a base like triethylamine to yield N-acylmorpholine derivatives. jocpr.com These derivatives can then be used in further synthetic steps. For example, morpholin-N-ethyl acetohydrazide can be prepared from the corresponding N-acetylated morpholine, which can then be used to synthesize various heterocyclic systems like 1,2,4-triazoles. researchgate.net

Table 2: Examples of N-Acylation and Subsequent Derivatization of Morpholine

| Reactant 1 | Reactant 2 | Product | Application/Significance | Reference |

| Morpholine | Chloroacetyl chloride | 4-(2-Chloroacetyl)morpholine | Intermediate for further substitution reactions. | jocpr.com |

| Morpholin-N-ethyl acetohydrazide | Ammonium thiocyanate | Morpholin-N-aceto semithiocarbazide | Precursor for triazole synthesis. | researchgate.net |

Strategic Ring Modification and Substituent Introduction

Modification of the morpholine ring itself can introduce additional functionality. While the core structure of this compound is saturated, the synthesis of substituted morpholines is well-documented and these methods could be applied to create more complex bismorpholine analogues.

For example, substituted morpholines can be synthesized from epoxides and amino alcohols. researchgate.net A palladium-catalyzed cyclization can lead to 2,6-disubstituted morpholines. researchgate.net Another approach involves the synthesis of 4-(4-aminophenyl)-3-morpholinone, where a ketone group is introduced into the morpholine ring. This morpholinone is synthesized by the oxidation of 4-(4-nitrophenyl)morpholine. google.com Such a modification introduces a new reactive site into the heterocyclic ring, allowing for a wider range of subsequent chemical transformations.

Advanced Synthetic Techniques for this compound Production

Advanced synthetic techniques for the production of bismorpholine compounds focus on improving efficiency, selectivity, and sustainability. While specific examples for this compound are not abundant in the literature, analogous reactions with other heterocyclic systems suggest potential avenues.

Copper-catalyzed double Michael addition reactions have been used for the convenient synthesis of bis(indolyl)alkanes and bis(pyrrolyl)alkanes from acetylenic sulfones. researchgate.net This type of tandem reaction, where two heterocyclic units are added across a linker in one pot, represents an efficient strategy that could be developed for bismorpholine synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully used to synthesize bis-alkynylated quinolines. beilstein-journals.org A similar strategy could be envisioned for bismorpholines, potentially involving the coupling of a pre-functionalized morpholine with a di-functionalized propane (B168953) linker.

Furthermore, the development of flow chemistry processes for the synthesis of heterocyclic compounds offers advantages in terms of safety, scalability, and reaction control. While not yet reported for this specific compound, the application of flow chemistry to the classical N-alkylation reaction could be considered an advanced manufacturing technique.

Microwave-Assisted Synthesis and Its Efficacy

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the N-alkylation of amines is a well-documented application of this technology. nih.gov The synthesis of morpholine-containing chalcones, for instance, has been successfully achieved using microwave irradiation, demonstrating the compatibility of the morpholine moiety with this technique. mdpi.com In these syntheses, reactions that required several hours under conventional heating were completed in a matter of minutes, with yields often improving. rsc.org

The synthesis of this compound is conventionally achieved by the nucleophilic substitution of 1,3-dibromopropane with two equivalents of morpholine. Applying microwave assistance to this reaction would likely involve heating a mixture of the reactants, possibly in a suitable solvent or under solvent-free conditions. The anticipated benefits would be a significant decrease in reaction time and potentially a higher yield due to the rapid and uniform heating provided by microwaves, which can minimize the formation of side products.

To illustrate the potential efficacy, a comparison can be drawn from analogous N-alkylation reactions reported in the literature:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Quinoline Synthesis | 3 hours - overnight | 3 - 4 minutes | Significant |

| Chalcone Synthesis | 3 - 4 hours | 2 - 3 minutes | Moderate to Significant |

| Benzimidazole Synthesis | 60 minutes | 4 minutes | Significant |

This table presents generalized data from various sources on similar reaction types to illustrate the potential advantages of microwave-assisted synthesis. rsc.org

Flow Chemistry Applications in Continuous Production

Flow chemistry, or continuous flow processing, is another modern synthetic approach that offers significant advantages over traditional batch processing, particularly for large-scale production. In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability.

The application of flow chemistry to the synthesis of this compound would involve continuously feeding streams of morpholine and 1,3-dibromopropane into a heated reactor coil or a packed-bed reactor. The product stream would then be collected and purified continuously. This approach is particularly advantageous for exothermic N-alkylation reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing temperature spikes that can lead to side reactions and impurities.

Research on the N-alkylation of amines using flow chemistry has demonstrated high yields and selectivities. rsc.org For example, the gold-catalyzed alkylation of various amines with alcohols has been successfully performed in a flow reactor, showcasing the potential for clean and efficient continuous production. rsc.org While alcohols are often preferred as alkylating agents in industrial settings to avoid the formation of salt byproducts, the principles are transferable to reactions involving alkyl halides. wikipedia.org

The potential benefits of a continuous flow process for the synthesis of this compound are summarized below:

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |

| Safety | Higher risk with large volumes of reactants | Inherently safer due to small reaction volumes |

| Scalability | Difficult, requires larger reactors | Easily scalable by extending operation time |

| Product Consistency | Can vary from batch to batch | High consistency and reproducibility |

| Reaction Time | Often longer due to heating/cooling cycles | Significantly reduced, higher throughput |

Stereochemical Control and Chiral Induction in this compound Synthesis

Stereochemistry is a critical aspect in the synthesis of many pharmaceutical and biologically active molecules. It deals with the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions. However, in the context of this compound, the concepts of stereochemical control and chiral induction are not applicable.

The molecule this compound is achiral. An achiral molecule is one that is superimposable on its mirror image. This lack of chirality arises because the molecule possesses multiple planes of symmetry and no stereocenters (an atom, typically carbon, bonded to four different groups). The structure of this compound is symmetrical around the central carbon of the propane bridge.

Since the target molecule is achiral, its synthesis does not require methods for controlling stereochemistry. The starting materials, morpholine and 1,3-dibromopropane, are also achiral. The reaction between them, a standard nucleophilic substitution, does not generate any chiral centers. Therefore, the product is obtained as a single, achiral compound, and there are no stereoisomers to consider or separate.

Coordination Chemistry of 4,4 Propane 1,3 Diyl Bismorpholine

Ligand Properties and Versatile Coordination Modes

4,4'-(Propane-1,3-diyl)bismorpholine is a flexible bidentate ligand, featuring two morpholine (B109124) rings connected by a propane-1,3-diyl linker. The nitrogen atoms of the morpholine moieties are the primary donor sites for coordination with metal ions.

Chelation Behavior with Diverse Transition Metals

The presence of two nitrogen donor atoms allows This compound to act as a chelating ligand, forming a stable six-membered chelate ring with a metal center. The flexibility of the propane (B168953) linker enables the ligand to adapt to the preferred coordination geometries of various transition metals. It is anticipated that this ligand would form stable complexes with a range of transition metals such as copper(II), nickel(II), zinc(II), and palladium(II), similar to other flexible bis(N-heterocyclic) ligands like 1,3-di(4-pyridyl)propane. chemspider.com The stability of these complexes would be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

The morpholine nitrogen atoms are expected to behave as moderately soft donors, suggesting a preference for borderline to soft transition metal ions. The coordination bond strength will also be influenced by the steric bulk of the morpholine rings and the conformational constraints imposed by the propane linker.

Supramolecular Interactions and Self-Assembly in Coordination Complexes

Beyond simple chelation, the flexible nature of This compound makes it a promising candidate for the construction of supramolecular assemblies. The propane linker allows for significant conformational freedom, which can lead to the formation of various coordination polymers and discrete polynuclear complexes. Depending on the coordination preferences of the metal ion and the reaction conditions, this ligand could potentially act as a bridging ligand, connecting two or more metal centers to form one-, two-, or three-dimensional networks.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with This compound would likely follow standard procedures for the preparation of coordination compounds. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Spectroscopic Probing of Metal-Ligand Interactions

A variety of spectroscopic techniques would be essential for the characterization of any newly synthesized metal complexes.

Infrared (IR) Spectroscopy: Coordination of the morpholine nitrogen atoms to a metal center is expected to cause shifts in the C-N stretching vibrations of the morpholine ring. These shifts can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon coordination would provide insight into the metal-ligand interaction.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes can provide information about the coordination geometry around the metal ion and the nature of the metal-ligand bonding.

Catalytic Applications of this compound Metal Complexes

While there is no direct research on the catalytic applications of metal complexes derived from This compound , the known chemical properties of morpholine-containing compounds and related metal complexes suggest potential areas of investigation.

The morpholine moiety is a common scaffold in bioactive molecules and has been shown to influence catalytic activity in various reactions. researchgate.netfrontiersin.orgnih.gov Metal complexes incorporating this ligand could potentially exhibit catalytic activity in a range of organic transformations. For instance, palladium complexes of bidentate nitrogen ligands are known to be effective catalysts for cross-coupling reactions. It is plausible that a palladium complex of This compound could catalyze reactions such as the Heck or Suzuki couplings.

Furthermore, the flexible nature of the ligand could allow for the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity. The electronic properties of the morpholine rings and the steric environment around the metal center could be tuned to optimize catalytic performance for specific reactions. However, without experimental data, any discussion of catalytic applications remains speculative.

Table of Compound Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₂₂N₂O₂ | 214.31 | 48152-09-6 |

| 1,3-di(4-pyridyl)propane | C₁₃H₁₄N₂ | 198.26 | 17252-51-6 |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | nih.govlookchem.com |

| Molecular Weight | 214.31 g/mol | nih.govlookchem.com |

| IUPAC Name | 4-(3-morpholin-4-ylpropyl)morpholine | nih.gov |

| CAS Number | 48152-09-6 | nih.govlookchem.com |

| Boiling Point | 323.4 °C at 760 mmHg | lookchem.com |

| Density | 1.034 g/cm³ | lookchem.com |

| Flash Point | 96.4 °C | lookchem.com |

| pKa | 7.76 ± 0.10 (Predicted) | lookchem.com |

Role in Heterogeneous and Homogeneous Organic Transformations

A thorough search of scientific databases and chemical literature yielded no specific studies on the application of this compound or its metal complexes in either heterogeneous or homogeneous organic transformations. While the broader class of morpholine derivatives has been utilized in catalysis, research explicitly detailing the catalytic activity of complexes containing the this compound ligand is not publicly available. Consequently, there are no research findings to report on its role in facilitating organic reactions, no specific examples of its use as a catalyst or catalyst precursor, and no data to populate a table on this topic.

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis. However, there is no published research on the synthesis or application of chiral derivatives of this compound for this purpose. The introduction of chirality into the bismorpholine framework, for instance, by using enantiomerically pure precursors for the morpholine rings or the propyl backbone, has not been reported in the context of asymmetric catalysis. As a result, there are no documented examples of its use in enantioselective reactions, and therefore, no data on catalyst performance, substrate scope, or enantiomeric excess is available to be presented.

Applications in Polymer Science and Materials Engineering with 4,4 Propane 1,3 Diyl Bismorpholine

Integration of 4,4'-(Propane-1,3-diyl)bismorpholine into Novel Polymer Architectures

The bifunctional nature of this compound, with its two tertiary amine groups, makes it a valuable component in the synthesis of various polymers. It can act as a chain extender, a crosslinking agent, or a catalytic species, enabling the construction of diverse and complex polymer structures.

Synthesis of Bismorpholine-Containing Polyurethanes and Related Polymers

In the realm of polyurethanes (PUs), this compound can be utilized as a reactive catalyst and a chain extender. The tertiary amine groups of the bismorpholine can catalyze the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane formation. While specific studies detailing the use of this compound as a primary chain extender are limited in publicly available literature, the principle is well-established with similar diamines. When used as a chain extender, the bismorpholine reacts with isocyanate-terminated prepolymers to create the hard segments of segmented polyurethanes. The flexibility of the propane (B168953) linker and the polarity of the morpholine (B109124) rings can influence the microphase separation and ultimately the mechanical properties of the resulting polyurethane.

The general synthesis of such polyurethanes would involve a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a polyol. Subsequently, the prepolymer is chain-extended with this compound. The molar ratio of the reactants is critical in determining the final polymer's molecular weight and properties.

Table 1: Potential Components for Polyurethane Synthesis with this compound

| Component Type | Examples |

| Diisocyanate | Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) |

| Polyol | Polyether polyols (e.g., Poly(tetramethylene ether) glycol - PTMEG), Polyester polyols |

| Chain Extender / Catalyst | This compound |

Role in Epoxy Resin Curing Mechanisms and Polymer Network Formation

Tertiary amines are widely recognized as effective catalysts for the curing of epoxy resins. This compound, with its two tertiary amine functionalities, can act as a potent catalyst for both the homopolymerization of epoxy resins and their reaction with other curing agents like anhydrides or primary/secondary amines.

The catalytic mechanism involves the opening of the oxirane ring of the epoxy resin by the tertiary amine, which generates an alkoxide anion. This anion can then react with another epoxy group, propagating the polymerization and leading to the formation of a crosslinked polymer network. The bifunctional nature of this compound could potentially lead to a more efficient and uniform network formation compared to monofunctional tertiary amines.

The curing kinetics and the final properties of the epoxy network, such as glass transition temperature (Tg) and mechanical strength, would be influenced by the concentration of the bismorpholine catalyst and the curing temperature.

Development of Functional Polymers and Advanced Composites

The incorporation of the morpholine functionality into polymer backbones opens up avenues for the creation of materials with specific functions and enhanced properties.

Design and Fabrication of Smart Materials

While direct applications of this compound in smart materials are not extensively documented, its chemical nature suggests potential in this area. The morpholine rings, with their ether and amine functionalities, can participate in hydrogen bonding and act as coordination sites for metal ions. This could be exploited in the design of stimuli-responsive materials, such as pH-sensitive hydrogels or self-healing polymers. For instance, the protonation of the amine groups at low pH could lead to changes in the polymer's solubility or conformation.

Hybrid Organic-Inorganic Materials with Enhanced Properties

The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine rings in this compound can chelate with metal precursors, making it a candidate for the synthesis of hybrid organic-inorganic materials. Through sol-gel processes, this bismorpholine could be integrated into an inorganic network (e.g., silica (B1680970) or titania), potentially leading to materials with improved thermal stability, mechanical strength, and tailored optical or electronic properties. The bismorpholine can act as a structure-directing agent or as a covalent linker between the organic and inorganic phases.

Structure-Property Relationships in this compound-Based Materials

Understanding the relationship between the molecular structure of this compound and the macroscopic properties of the resulting polymers is crucial for designing materials with desired characteristics.

The flexibility of the central propane-1,3-diyl linker allows for conformational freedom, which can influence the packing of polymer chains and, consequently, properties like crystallinity and glass transition temperature. The presence of the two morpholine rings introduces polarity and potential for intermolecular interactions, which can affect the mechanical properties, such as tensile strength and elasticity, as well as the thermal stability of the material.

For instance, in polyurethanes, the incorporation of this bismorpholine in the hard segments could disrupt the packing and crystallinity of these segments, leading to a more amorphous and potentially more flexible material. In epoxy resins, the distance and orientation of the two catalytic sites on the same molecule could influence the crosslinking density and the homogeneity of the resulting network.

Further research with detailed characterization using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), and X-ray Diffraction (XRD) on polymers synthesized with this compound is needed to establish clear and quantitative structure-property relationships.

Mechanical Properties and Durability Studies

No published research was found that specifically investigates the mechanical properties (such as tensile strength, elongation at break, or modulus) or the durability (including resistance to weathering, chemical attack, or fatigue) of polymers synthesized using this compound.

Thermal Stability and Degradation Pathway Investigations

There is no available data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for polymers specifically incorporating this compound. Consequently, information on its effect on the thermal stability, glass transition temperature, and the specific chemical pathways through which these polymers degrade is not available.

Biological and Biomedical Research on 4,4 Propane 1,3 Diyl Bismorpholine

Investigation of Cellular and Molecular Mechanisms

No research has been published detailing the cellular and molecular mechanisms of 4,4'-(Propane-1,3-diyl)bismorpholine.

There is no available data on the interaction of this compound with any specific biological targets such as enzymes or receptors.

There is no information on whether this compound modulates any of the following key cellular signaling pathways: Angiogenesis, Anti-infection, Apoptosis, Autophagy, Cell Cycle, Cytoskeletal Signaling, DNA Damage, Epigenetics, GPCR & G Protein, Immunology & Inflammation, JAK/STAT, MAPK, Membrane Transporter/Ion Channel, Metabolism, Neuronal Signaling, NF-κB, PI3K/Akt/mTOR, Proteases, Protein Tyrosine Kinase, Stem Cells & Wnt, TGF-beta/Smad, Ubiquitin, or Vitamin D Related pathways.

Role in Antimicrobial and Antifungal Activity Studies

There are no published studies investigating the antimicrobial or antifungal activity of this compound. While some morpholine (B109124) derivatives have shown such properties, no specific data exists for this compound. nih.govnih.govtandfonline.com

Preclinical Research on Potential Therapeutic Applications

There is no record of any preclinical research being conducted on this compound to assess its potential therapeutic applications.

No in vitro studies have been published to profile the efficacy and selectivity of this compound.

There are no in vivo studies available that investigate the mechanisms of action or pharmacodynamics of this compound.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Activity

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding how modifications to its chemical architecture influence its biological effects. While comprehensive SAR studies directly focused on this specific compound are limited in publicly available literature, valuable insights can be drawn from research on related morpholine and bismorpholine derivatives. These studies investigate how changes to the morpholine rings, the length and nature of the linker, and the introduction of various substituents impact biological activities, including antimicrobial and anticancer properties.

The core structure of this compound can be divided into three key components for SAR analysis: the two terminal morpholine rings and the three-carbon propane (B168953) linker. Variations in any of these regions can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile, which in turn dictates its interaction with biological targets.

The length of the alkyl chain connecting the two morpholine rings is a critical determinant of biological activity. Studies on related N-alkylmorpholine derivatives have demonstrated a clear relationship between the length of the alkyl substituent and antibacterial efficacy. For instance, in a series of N-alkylmorpholinium salts tested against Methicillin-Resistant Staphylococcus aureus (MRSA), a distinct correlation between the alkyl chain length and the minimum inhibitory concentration (MIC) was observed. Compounds with shorter alkyl chains (fewer than five carbon atoms) were found to be inactive. This suggests that the three-carbon propane linker in this compound may be too short to impart significant antibacterial activity in this specific context. The antibacterial effect was found to be highest for compounds with longer alkyl chains, specifically those with 12 to 16 carbon atoms. This highlights the importance of the linker in providing the optimal lipophilicity for interaction with bacterial cell membranes or specific molecular targets.

This principle is not unique to morpholine derivatives. Research on other classes of "bis-compounds," such as bisbenzimidazoles, has also shown a dramatic effect of the linker length on biological activity, including DNA binding and cellular uptake. nih.gov For example, the thermal stabilization of B-DNA by bisbenzimidazole derivatives increased with the linker length, and the cellular localization was also dependent on the linker size. nih.gov

| Compound | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| N-Methylmorpholinium salt | 1 | Inactive |

| N-Ethylmorpholinium salt | 2 | Inactive |

| N-Propylmorpholinium salt | 3 | Inactive |

| N-Butylmorpholinium salt | 4 | Inactive |

| N-Dodecylmorpholinium salt | 12 | 3.9 |

| N-Hexadecylmorpholinium salt | 16 | 3.9 |

The morpholine ring itself is a key pharmacophore in many biologically active compounds. mdpi.comnih.gov Its ability to improve the pharmacokinetic properties of a molecule and to interact with biological targets makes it a common feature in drug design. mdpi.comnih.gov In the context of bismorpholine compounds, modifications to the morpholine rings can have a significant impact on activity.

In a study on bis-morpholine triazine quaternary ammonium (B1175870) salts, the introduction of different N-alkylmorpholines to a triazine core resulted in varying antimicrobial activities. While this study focused on quaternized derivatives with a more complex core, it underscores the principle that the nature of the morpholine component is crucial. The study found that as the length of the alkyl chain on the quaternary ammonium salts increased, a gradual improvement in the efficacy of the bis-mTQAS was observed against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

The incorporation of additional functional groups into the bismorpholine scaffold can dramatically alter its biological profile. For instance, the synthesis of new bis-heterocyclic structures by reacting a bis-chalcone with various reagents, including those that can form morpholine-like structures, has been explored. The resulting complex bis-heterocyclic compounds showed clear inhibition of different types of bacteria, with some exceeding the effects of standard antibiotics. semanticscholar.org

Theoretical and Computational Investigations of 4,4 Propane 1,3 Diyl Bismorpholine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4'-(Propane-1,3-diyl)bismorpholine, these calculations can elucidate its electronic nature and conformational preferences, which are crucial for predicting its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is largely dictated by the presence of the two morpholine (B109124) moieties. The nitrogen and oxygen atoms within the morpholine rings are key features, introducing lone pairs of electrons and creating regions of high electron density. Computational methods like Density Functional Theory (DFT) can be employed to model the molecule's electron distribution and predict its reactivity. researchgate.net

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the nitrogen atoms of the morpholine rings, indicating their nucleophilic character. The LUMO, conversely, would be distributed across the molecule, indicating regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps identify sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms, highlighting their basicity and hydrogen bond accepting capabilities.

Table 1: Calculated Reactivity Descriptors for a Model Morpholine Derivative (Illustrative)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

| Mulliken Atomic Charges | N: -0.4, O: -0.3 (a.u.) | Quantifies the partial charges on individual atoms |

Note: The values in this table are illustrative and based on general trends for morpholine derivatives. Specific calculations for this compound would be required for precise data.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the propane (B168953) linker in this compound allows the molecule to adopt various conformations. Conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them. The relative orientation of the two morpholine rings is determined by the torsion angles of the C-C-C backbone of the propane chain.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds in the propane linker. This reveals various conformers, such as anti and gauche arrangements. libretexts.org For each stable conformer, its relative energy can be calculated, allowing for the determination of the global minimum energy structure. The morpholine rings themselves typically adopt a stable chair conformation. researchgate.net

The energy landscape provides a comprehensive picture of the molecule's flexibility and the likelihood of finding it in a particular conformation at a given temperature. This information is crucial for understanding its interactions with other molecules, such as in biological systems or materials science applications.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Ligand-Biomacromolecule Binding Dynamics (if applicable)

The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to enhance solubility and target interactions. mdpi.comnih.gov If this compound were to be investigated as a potential ligand for a biomacromolecule, such as a protein or nucleic acid, MD simulations would be invaluable.

MD simulations can be used to model the process of the ligand binding to the active site of a receptor. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. They can also provide insights into the conformational changes that both the ligand and the receptor undergo upon binding. The calculation of binding free energies from MD simulations can help in predicting the binding affinity of the molecule.

Polymer Chain Dynamics and Material-Level Simulations

Morpholine derivatives can be used in polymer science as, for example, curing agents or building blocks for functional polymers. e3s-conferences.org MD simulations can be employed to study the behavior of this compound within a polymer matrix. These simulations can provide information on how the molecule affects the polymer's physical properties, such as its glass transition temperature, mechanical strength, and thermal stability.

By simulating a system containing multiple polymer chains and molecules of this compound, researchers can observe how the bismorpholine compound influences the packing and movement of the polymer chains. This can help in designing new materials with tailored properties.

Reaction Mechanism Elucidation through Advanced Computational Methods

Advanced computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, in its potential role as a catalyst or a reactant in organic synthesis, understanding the reaction pathway at a molecular level is crucial for optimizing reaction conditions and improving yields.

Computational studies on related morpholine compounds have successfully detailed reaction pathways, for example, in urethane (B1682113) formation. nih.govresearchgate.net Similar methodologies could be applied to this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

These calculations can also reveal the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction mechanism. This knowledge can be instrumental in designing more efficient synthetic routes or in understanding the degradation pathways of the compound.

Advanced Analytical and Spectroscopic Characterization of 4,4 Propane 1,3 Diyl Bismorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4'-(Propane-1,3-diyl)bismorpholine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two morpholine (B109124) rings are chemically equivalent, as are the two terminal methylene (B1212753) groups of the propane (B168953) bridge.

Morpholine Protons: The eight protons on each morpholine ring are diastereotopic. The four protons adjacent to the oxygen atom (O-CH₂) would appear as a triplet, typically in the range of δ 3.6-3.8 ppm. The four protons adjacent to the nitrogen atom (N-CH₂) would also appear as a triplet, shifted slightly upfield to around δ 2.3-2.5 ppm.

Propane Bridge Protons: The propane linker gives rise to two distinct signals. The four protons of the two methylene groups attached to the nitrogen atoms (N-CH₂) are equivalent and would likely appear as a triplet around δ 2.2-2.4 ppm. The central methylene group (C-CH₂-C) protons would appear as a multiplet (quintet) in the upfield region, typically δ 1.6-1.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum further confirms the molecule's structure and symmetry, with three distinct signals expected for the carbon skeleton. docbrown.info

Morpholine Carbons: Two signals are expected for the morpholine rings. The carbon atoms bonded to oxygen (C-O) would resonate downfield, typically around δ 67.0 ppm. The carbon atoms bonded to nitrogen (C-N) would appear at approximately δ 54.0 ppm. chemicalbook.com

Propane Bridge Carbons: The propane linker would show two signals. The terminal carbons (N-CH₂) are expected around δ 57.0 ppm, while the central carbon atom (C-CH₂-C) would be found further upfield, around δ 25.0 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Morpholine (O-CH₂) | ~3.7 (t) | ~67.0 |

| Morpholine (N-CH₂) | ~2.4 (t) | ~54.0 |

| Propane Bridge (N-CH₂) | ~2.3 (t) | ~57.0 |

| Propane Bridge (C-CH₂-C) | ~1.7 (quintet) | ~25.0 |

| Predicted values are based on the analysis of similar structures and standard chemical shift ranges. 't' denotes a triplet. |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, LC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is critical for confirming the molecular weight and assessing the purity of this compound. The compound has a molecular formula of C₁₁H₂₂N₂O₂ and a monoisotopic mass of 214.1681 Da. nih.govepa.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for this compound. In positive ion mode, the molecule readily protonates at one or both of the basic nitrogen atoms, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 215.1759 and potentially a doubly charged ion [M+2H]²⁺ at m/z 107.5919.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound's volatility allows for its separation on a gas chromatograph before entering the mass spectrometer. Electron ionization (EI) would lead to the molecular ion (M⁺˙) at m/z 214, followed by characteristic fragmentation patterns. Key fragments would arise from the cleavage of the C-C bonds in the propane linker and the rupture of the morpholine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity of MS. This is a powerful technique for analyzing the compound in complex mixtures, assessing purity, and quantifying its presence.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (ESI-MS) | Predicted m/z (EI-MS) |

| Protonated Molecule [M+H]⁺ | 215.18 | - |

| Molecular Ion [M]⁺˙ | - | 214.17 |

| Loss of morpholine fragment [M-C₄H₈NO]⁺ | - | 128.11 |

| Morpholinomethyl ion [C₅H₁₀NO]⁺ | - | 100.08 |

| Propyl-morpholine fragment [C₇H₁₅N₂O]⁺ | - | 143.12 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra provide a unique molecular fingerprint for the compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the C-H, C-N, and C-O-C bonds.

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in both the morpholine rings and the propane chain. nasa.gov

C-O-C Stretching: A characteristic and strong absorption band for the ether linkage within the morpholine rings is expected in the 1115-1140 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds typically appear in the 1000-1250 cm⁻¹ region and may overlap with other vibrations.

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are expected around 1450-1470 cm⁻¹ and in the fingerprint region, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-O-C and C-N stretching vibrations, as well as the C-C backbone vibrations of the propane linker, are expected to be strong in the Raman spectrum.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2800 - 3000 |

| CH₂ | Bending (Scissoring) | 1450 - 1470 |

| C-O-C (Ether) | Asymmetric Stretching | 1115 - 1140 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

Chromatography Techniques for Separation, Isolation, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, isolating it in high purity, and performing quantitative analysis.

Gas Chromatography (GC): Due to its boiling point of approximately 323°C, GC is a viable technique. lookchem.com A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be suitable for separation. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound.

Mode: Reversed-phase HPLC would be the method of choice, utilizing a C8 or C18 stationary phase.

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of a pH modifier like triethylamine (B128534) to prevent peak tailing) and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective.

Detection: As the molecule lacks a significant UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS).

Table 4: Exemplary Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID, MS |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | ELSD, MS |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state.

Single-Crystal XRD: If a suitable single crystal can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule. This would reveal the exact chair/boat conformation of the morpholine rings and the torsion angles of the flexible propane linker. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined. nih.govresearchgate.net

Polymorphism: It is possible for flexible molecules like this to exhibit polymorphism, where they crystallize in different forms with distinct physical properties. researchgate.net Powder X-ray Diffraction (PXRD) can be used to study these different crystalline forms and monitor phase transitions under various conditions such as temperature and pressure.

Table 5: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position (x, y, z) of every atom in the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and angles between adjacent bonds. |

| Molecular Conformation | The 3D shape of the molecule, including ring conformations and torsion angles. |

| Intermolecular Interactions | Details on hydrogen bonding, van der Waals forces, and crystal packing. |

Future Directions and Emerging Research Avenues for 4,4 Propane 1,3 Diyl Bismorpholine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of 4,4'-(Propane-1,3-diyl)bismorpholine will likely be guided by the principles of green chemistry, focusing on sustainability and atom economy. rsc.orgnih.govrsc.org Traditional methods for synthesizing similar amines often involve multi-step processes with low atom economy, utilizing hazardous reagents and generating significant waste. rsc.org Future research is expected to pivot towards more efficient and environmentally benign methodologies.

Promising strategies include:

Acceptorless Dehydrogenative Coupling (ADC): This approach utilizes readily available and renewable alcohols as starting materials, producing only water and hydrogen as byproducts, thereby maximizing atom economy. rsc.org The development of transition-metal catalysts for the ADC of diols with morpholine (B109124) could provide a direct and sustainable route to this compound and its analogs.

Catalytic Amination of Bio-based Precursors: Leveraging the availability of biomass-derived platform molecules is a key goal for sustainable chemistry. rsc.org Research into catalytic pathways like hydrogen borrowing or reductive amination using precursors derived from renewable resources could offer a green pathway to this bismorpholine compound. rsc.org

One-Pot and Microwave-Assisted Syntheses: These techniques are known to reduce reaction times, improve yields, and often require less solvent, aligning with green chemistry principles. nih.govnih.gov Developing a one-pot reaction from simple, inexpensive starting materials under microwave irradiation would represent a significant advancement in the synthesis of saturated cyclic amines like this compound. nih.gov

The table below outlines a comparison of potential synthetic approaches based on green chemistry principles.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Focus |

| Acceptorless Dehydrogenative Coupling (ADC) | Propane-1,3-diol, Morpholine | High atom economy, produces H₂ and H₂O as byproducts. rsc.org | Development of efficient homogeneous or heterogeneous catalysts. |

| Catalytic Reductive Amination | 1,3-Propanedialdehyde (from bio-sources), Morpholine | Utilization of renewable feedstocks. rsc.org | Design of selective and recyclable catalysts. |

| One-Pot Synthesis | 1,3-Dihalopropane, Morpholine | Reduced workup steps, time and solvent efficiency. nih.gov | Optimization of reaction conditions and catalyst systems. |

Exploration of New Catalytic Applications in Complex Organic Synthesis

The structural features of this compound, specifically its two tertiary amine sites and the flexible propane (B168953) linker, make it an intriguing candidate for applications in catalysis. While research on its direct catalytic activity is nascent, the known roles of similar diamines suggest several promising avenues. nih.govacs.orgnii.ac.jprsc.org

Future research could focus on:

Organocatalysis: 1,3-Diamine scaffolds have been successfully employed as organocatalysts in various asymmetric reactions, such as Mannich reactions. nih.govacs.orgnii.ac.jp The two nitrogen atoms in this compound can potentially act cooperatively, with one forming an enamine intermediate and the other interacting with the electrophile. acs.orgnii.ac.jp

Ligand in Metal-Catalyzed Reactions: The bidentate nature of this bismorpholine could allow it to act as a chelating ligand for transition metals. Such metal complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. e3s-conferences.org

Phase-Transfer Catalysis: The presence of two amine groups could be leveraged in phase-transfer catalysis (PTC), where quaternized ammonium (B1175870) salt derivatives could facilitate reactions between reactants in immiscible phases. rsc.org

The potential catalytic applications are summarized in the table below.

| Catalytic Application | Role of this compound | Potential Reactions |

| Asymmetric Organocatalysis | Chiral catalyst or precursor to chiral catalysts | Mannich reaction, Michael addition, Aldol reaction. nih.govacs.orgnii.ac.jp |

| Ligand for Transition Metals | Bidentate chelating ligand | Suzuki coupling, Buchwald-Hartwig amination, Hydrogenation. |

| Phase-Transfer Catalyst | Precursor to quaternary ammonium salts | Nucleophilic substitutions, oxidations. rsc.org |

Advanced Materials Design and Fabrication for Specialized Applications

The incorporation of bismorpholine units into polymer backbones or as functional additives can lead to materials with unique properties. The morpholine moiety is known to enhance thermal and mechanical properties in polymers. e3s-conferences.org A patent for other bismorpholine derivatives highlights their use as hydrolysis protective agents in polymers containing ester or carbonate groups, such as polyurethanes. google.com

Emerging research directions include:

Polymer Building Block: this compound can be used as a diamine monomer in polycondensation reactions with diacids or diacyl chlorides to create novel polyamides. google.com The flexible propane linker and the rigid morpholine rings could impart a unique combination of flexibility and thermal stability to the resulting polymers.

Curing Agents and Stabilizers: In the polymer and materials science sectors, morpholine derivatives are valuable as curing agents for resins and as stabilizers. e3s-conferences.orgresearchgate.net this compound could be investigated for its efficacy in these roles, potentially improving the durability and lifespan of various polymeric materials.

Scaffolds for Porous Networks: The rigid heterocyclic rings could serve as nodes in the construction of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). Such materials are highly sought after for applications in gas storage, separation, and catalysis. acs.org

Deeper Mechanistic Understanding of Biological Interactions and Translational Potential

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govacs.orgnih.govnih.govresearchgate.netnih.gov It is often incorporated to improve physicochemical properties such as solubility, metabolic stability, and bioavailability, and to enhance binding to biological targets. nih.govacs.orgnih.govresearchgate.netnih.gov While the specific biological activity of this compound is not well-documented, the bismorpholine scaffold has been investigated for various therapeutic applications. For instance, certain bis(morpholino-1,3,5-triazine) derivatives have shown potent activity as PI3K/mTOR inhibitors for cancer therapy. nih.gov Another study reported the antimicrobial activity of bis-morpholino triazine quaternary ammonium salts. nih.gov

Future research should aim to:

Elucidate Structure-Activity Relationships (SAR): Systematic studies are needed to understand how the bismorpholine structure with a propane linker interacts with biological targets. nih.gove3s-conferences.orgnih.gov This involves synthesizing and testing a library of derivatives to identify key pharmacophoric features.

Investigate Therapeutic Potential: Based on the activities of other morpholine and bismorpholine compounds, this compound and its derivatives could be screened for a range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. e3s-conferences.orgacs.orgnih.govnih.govnih.gov The morpholine moiety is known to be present in drugs targeting the central nervous system (CNS). acs.orgnih.gov

In Silico and In Vitro Studies: Computational docking and molecular dynamics simulations can predict potential biological targets and binding modes. rsc.orgnih.gov These in silico predictions should be validated through in vitro assays to determine the compound's efficacy and mechanism of action. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. nih.govrsc.orgpreprints.orgchemistryviews.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional trial-and-error approaches. chemistryviews.orgresearchgate.net

For this compound, AI and ML can be applied to:

Predictive Modeling for Catalysis: ML models can be trained on computational and experimental data to predict the catalytic performance of new compounds. chemistryviews.orgumich.eduudel.edu This could be used to design novel catalysts based on the bismorpholine scaffold for specific chemical transformations. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties. nih.gov By using the bismorpholine scaffold as a starting point, these models could generate new drug candidates with optimized activity and pharmacokinetic profiles.

Materials Property Prediction: AI can predict the physical and chemical properties of polymers and other materials. This would allow for the virtual screening of materials incorporating this compound to identify candidates with desirable characteristics for specific applications before their synthesis.

Addressing Unexplored Research Gaps and Challenges in Bismorpholine Chemistry

The chemistry of bismorpholine compounds, particularly those with simple alkane linkers, remains a relatively unexplored area of heterocyclic chemistry. britannica.comacs.orgmsu.eduwikipedia.org This presents both challenges and significant opportunities for fundamental and applied research.

Key research gaps and future challenges include:

Functionalization and Derivatization: Developing selective and efficient methods for the functionalization of the morpholine rings or the propane linker is crucial for creating diverse molecular libraries for screening in catalysis and drug discovery.

Conformational Analysis: The flexibility of the propane linker allows the molecule to adopt various conformations, which will influence its ability to act as a ligand or bind to a biological target. Detailed computational and experimental conformational studies are needed.

Understanding Structure-Property Relationships: A systematic investigation into how the length and nature of the linker between the two morpholine rings affect the compound's physical, chemical, and biological properties is currently lacking. This knowledge would be invaluable for the rational design of new bismorpholine-based molecules.

Exploration of Coordination Chemistry: The coordination chemistry of this compound with a wide range of metal ions is largely unknown. Exploring the structures and catalytic activities of the resulting metal complexes could lead to the discovery of novel catalysts.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in a multitude of scientific and technological fields.

常见问题

Q. How can this compound be applied in membrane separation technologies?

- Methodological Answer : Investigate its incorporation into polymer matrices (e.g., polyamide) via interfacial polymerization. Characterize membrane performance using gas permeation tests and positron annihilation lifetime spectroscopy (PALS) to assess free volume. Optimize fabrication parameters (e.g., monomer concentration, curing time) via Taguchi methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。